(5-Bromonaphthalen-1-yl)boronic acid
Description
(5-Bromonaphthalen-1-yl)boronic acid is an aromatic boronic acid derivative featuring a bromine substituent at the 5-position of a naphthalene ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their reversible interactions with diols, amines, and other nucleophiles.
Properties
CAS No. |
131838-19-2 |
|---|---|
Molecular Formula |
C10H8BBrO2 |
Molecular Weight |
250.886 |
IUPAC Name |
(5-bromonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H |
InChI Key |
FLHLQGCANXDHSN-UHFFFAOYSA-N |
SMILES |
B(C1=C2C=CC=C(C2=CC=C1)Br)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The bromine atom in (5-Bromonaphthalen-1-yl)boronic acid is an electron-withdrawing group, which lowers the pKa of the boronic acid moiety compared to electron-donating substituents like hydroxyl or methoxy groups. For instance, 6-hydroxynaphthalen-2-yl boronic acid (pKa ~8–9) is less acidic than brominated analogs due to its electron-donating hydroxyl group, whereas bromine likely reduces the pKa of this compound, enhancing its reactivity under physiological conditions . This property is critical for applications requiring pH-sensitive binding, such as glucose sensing or protease inhibition .
| Compound | Substituent Position | Key Substituent | Predicted pKa Range | Key Electronic Effect |
|---|---|---|---|---|
| This compound | 5 (naphthalene) | Br | ~7–8 | Electron-withdrawing |
| 6-Hydroxynaphthalen-2-yl boronic acid | 2 (naphthalene) | OH | ~8–9 | Electron-donating |
| Phenanthren-9-yl boronic acid | 9 (phenanthrene) | None | ~8.5–9.5 | Neutral |
| 3-AcPBA | Phenyl | Acetyl | ~9–10 | Electron-withdrawing |
Enzyme Inhibition and Binding Affinity
Boronic acids are potent enzyme inhibitors, particularly targeting serine proteases and β-lactamases. For example, 1-amido-2-triazolylethaneboronic acid inhibits β-lactamases with Ki values comparable to phenyl-substituted analogs but with improved MICs . Similarly, FL-166 , a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with a Ki of 40 nM . The bromine in this compound may enhance binding to active sites through halogen bonding or steric effects, though its exact inhibitory profile requires further study.
Solubility and Practical Limitations
Solubility challenges are common among aromatic boronic acids. While 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid retain activity in cell culture, pyren-1-yl boronic acid precipitates in RPMI medium, rendering it unsuitable for assays . The bromine substituent in this compound may moderately improve water solubility compared to non-polar analogs, but empirical data are needed to confirm this.
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